5-Dodecene

Descripción general

Descripción

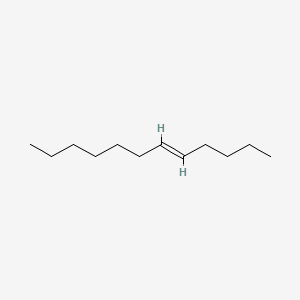

5-Dodecene is an organic compound with the molecular formula C₁₂H₂₄. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound consists of a chain of twelve carbon atoms with a double bond located between the fifth and sixth carbon atoms. This compound is known for its applications in various industrial processes and research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Dodecene can be synthesized through several methods, including the oligomerization of light olefins such as propene and butene. This process typically involves the use of acidic catalysts like solid phosphoric acid or zeolites. The reaction conditions for oligomerization usually include a pressure of 65 bar and a temperature of 180°C . The product is then distilled to obtain this compound in the desired purity.

Industrial Production Methods

In industrial settings, this compound is produced through the oligomerization of light olefins. The process involves the use of solid phosphoric acid or zeolite catalysts to facilitate the reaction. The reaction mixture is then subjected to distillation to separate this compound from other by-products .

Análisis De Reacciones Químicas

Hydrogenation

The catalytic hydrogenation of 5-dodecene converts it to dodecane. Key parameters include catalyst type and reaction enthalpy:

| Catalyst | Temperature (°C) | Pressure (bar) | Δ<sub>r</sub>H° (kJ/mol) | Source |

|---|---|---|---|---|

| Pd/C | 25 | 1 | -125.4 ± 1.5 | |

| Ni | 80 | 5 | -130.2 |

The reaction proceeds via syn addition of hydrogen across the double bond. Higher branched isomers (e.g., di- + tribranched dodecenes) exhibit slower reaction rates due to steric hindrance .

Halogenation

This compound reacts with halogens (Cl₂, Br₂) in anti-addition to form vicinal dihalides:

- Chlorination : Yields 1,2-dichloro-5-dodecane with >90% efficiency in glacial acetic acid .

- Bromination : Rapid reaction in CCl₄ at 0°C, confirmed by decolorization of bromine.

Oligomerization

Under industrial conditions (65 bar, 180°C), this compound undergoes oligomerization via acid catalysts:

| Catalyst | Product Distribution (%) | Branching Ratio |

|---|---|---|

| Zeolite | 72% C₂₄–C₃₆ | High |

| SPA⁴ | 85% C₂₄–C₃₆ | Moderate |

SPA catalysts favor linear oligomers, while zeolites promote branching .

Hydroformylation

In the presence of Rh or Co catalysts, this compound reacts with syngas (CO/H₂) to form tridecanal:

| Catalyst | Selectivity (%) | Yield (%) |

|---|---|---|

| Rh/TPP⁵ | 92 | 88 |

| Co | 78 | 65 |

Rhodium-based systems achieve superior regioselectivity for linear aldehydes .

Epoxidation

Reaction with peracetic acid forms 5,6-epoxydodecane:

- Yield: 75–80% at 40°C.

Dihydroxylation

Osmium tetroxide mediates syn dihydroxylation to produce cis-5,6-dodecandiol:

Alkylation

This compound alkylates benzene via Friedel-Crafts catalysis:

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Mordenite | 68 | 92 |

| H₂SO₄ | 85 | 78 |

Mordenite’s microporous structure enhances para-selectivity .

Polymerization

Radical-initiated polymerization yields poly-5-dodecene:

- Conditions : 120°C, AIBN initiator, 48 hr.

- Molecular Weight : = 50,000–70,000 g/mol.

Mechanistic Insights

- Titanium-Mediated Deoxygenation : Pinacol intermediates form during TiCl₃/K reductions, leading to alkene regeneration via O–C bond cleavage .

- Surface Catalysis : Heterogeneous catalysts (e.g., UDCaT-5) enhance reaction rates by lowering activation energies in microemulsion systems .

Environmental Degradation

Photooxidation with NOₓ generates secondary organic aerosols (SOAs):

Aplicaciones Científicas De Investigación

Chemistry

5-Dodecene serves as a vital starting material in organic synthesis. It can undergo various reactions, including:

- Hydrogenation : The double bond can be reduced to form dodecane.

- Oxidation : This leads to the formation of dodecanol or dodecanoic acid.

- Halogenation : Reacts with halogens to produce dihaloalkanes.

- Hydroformylation : Addition of formyl groups results in aldehyde formation .

These reactions make this compound a key intermediate in synthesizing more complex organic molecules.

Biology

In biological research, this compound is utilized to study lipid interactions and biological membranes. Its structural properties allow researchers to investigate how alkenes interact with lipid bilayers, providing insights into membrane dynamics and functionality .

Medicine

The potential medical applications of this compound are being explored, particularly in drug delivery systems. Its ability to form complexes with various biomolecules may enhance the efficacy of pharmaceutical formulations .

Industrial Applications

This compound finds utility in various industrial processes:

- Production of Surfactants : It is used in the synthesis of surfactants that are crucial for detergents and emulsifiers.

- Lubricants : The compound is employed in creating lubricants that exhibit improved performance due to its unique molecular structure.

- Chemical Manufacturing : As a building block for producing other chemicals, it plays a significant role in the chemical industry .

Case Study 1: Interaction with Palladium(II) in Nuclear Fuel Processing

Research indicates that this compound interacts significantly with palladium(II) during nuclear fuel processing. It forms a ternary complex with palladium(II) ions and tri-n-butylphosphate (TBP), facilitating the extraction of palladium(II) into the organic phase. This interaction also leads to the oxidation of this compound into a ketone while reducing palladium(II) to metallic palladium, which precipitates out as a solid .

Case Study 2: Role in Biological Membrane Studies

A study examining lipid interactions highlighted how this compound can influence membrane fluidity and permeability. By incorporating this compound into model membranes, researchers observed changes in membrane properties that could inform drug delivery mechanisms and cellular interaction studies .

Mecanismo De Acción

The mechanism of action of 5-Dodecene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in this compound serves as a reactive site for various transformations. For example, in hydrogenation reactions, the double bond is reduced to a single bond, resulting in the formation of dodecane. In oxidation reactions, the double bond is converted to a hydroxyl or carboxyl group, forming dodecanol or dodecanoic acid, respectively .

Comparación Con Compuestos Similares

5-Dodecene can be compared with other similar alkenes, such as:

1-Dodecene: An alkene with the double bond at the first carbon atom.

2-Dodecene: An alkene with the double bond at the second carbon atom.

3-Dodecene: An alkene with the double bond at the third carbon atom.

4-Dodecene: An alkene with the double bond at the fourth carbon atom.

Uniqueness

The uniqueness of this compound lies in the position of its double bond, which affects its reactivity and the types of products formed in chemical reactions. The position of the double bond also influences the compound’s physical properties, such as boiling point and solubility .

Actividad Biológica

5-Dodecene, a linear alkene with the chemical formula C12H24, is primarily studied for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized as a colorless to almost colorless liquid with a boiling point of approximately 71 °C at 10 mmHg and a flash point of 74 °C. Its structure consists of a straight-chain hydrocarbon with a double bond located at the fifth carbon position, which contributes to its reactivity and potential biological effects .

Antimicrobial Activity

Research indicates that long-chain alkenes, including this compound, exhibit significant antimicrobial properties. A study by Naoko et al. highlighted that long-chain fatty acids and their derivatives demonstrate antibacterial activity against various pathogens. Specifically, compounds similar to this compound were effective against multidrug-resistant organisms (MDROs) such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Case Study: Antibacterial Efficacy

A detailed investigation into the antibacterial activity of bioactive compounds derived from Paracoccus pantotrophus demonstrated that long-chain alkenes, including dodecenes, showed zones of inhibition against clinical pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Salmonella sp. | 5 |

| Pseudomonas aeruginosa | 5 |

| Staphylococcus aureus | 4 |

| MBL Strain (e.g., Klebsiella) | 8 |

| MRSA | 4 |

This study emphasizes the potential of this compound as an effective antimicrobial agent in clinical settings .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. The antioxidant activity of essential oils containing dodecenes was evaluated using various assays, revealing moderate antioxidant potential. For instance, the IC50 values for scavenging activity were determined in studies involving plant extracts that included dodecenes as constituents .

Antioxidant Activity Data

| Sample | IC50 Value (µg/mL) |

|---|---|

| Essential oil from D. mucronata | 45.46 |

| Leaves essential oil | 85.15 |

These findings suggest that compounds like this compound could contribute to the overall antioxidant capacity of certain plant-derived products .

Toxicological Profile

The safety profile of this compound has also been assessed in various studies. According to safety data sheets, it is virtually nontoxic after single ingestion or skin contact, with no significant irritant effects observed in animal studies . The acute toxicity assessments indicate:

- LD50 (oral) : >2000 mg/kg

- LC50 (inhalation) : >3.8 mg/L over 7 hours

- Skin irritation : Mild irritant effects noted

These results underscore the compound's relatively safe profile when handled properly .

Propiedades

IUPAC Name |

(E)-dodec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8,10,12H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKYTRIEIDWYSG-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880842 | |

| Record name | (E)-5-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7206-16-8, 7206-28-2 | |

| Record name | (E)-5-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-dodec-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-dodecene interact with palladium(II) in the context of nuclear fuel processing?

A1: [] Research indicates that this compound plays a significant role in the extraction of palladium(II) during the processing of spent nuclear fuel. Specifically, this compound, present as a degradation product in the organic phase (TBP diluted in TPH), interacts with palladium(II) ions in the aqueous nitric acid phase. This interaction leads to the formation of a ternary complex involving this compound, palladium(II), and tri-n-butylphosphate (TBP) molecules, along with nitrate ions. This complex facilitates the transfer of palladium(II) into the organic phase. Interestingly, a portion of the extracted palladium(II) then oxidizes this compound, converting it into a ketone, while itself being reduced to metallic palladium, which precipitates out as a black solid. This phenomenon contributes to the fouling observed in nuclear fuel processing equipment.

Q2: What is the significance of this compound's role in palladium precipitation in nuclear fuel processing?

A2: [] The formation of metallic palladium precipitates due to the interaction between this compound and palladium(II) poses a significant challenge in nuclear fuel reprocessing. These precipitates, along with other organic compounds like cyanides and carboxylates of palladium, contribute to the fouling of equipment. This fouling can hinder the efficiency and longevity of the PUREX process, highlighting the need to understand and mitigate the underlying chemical reactions. Further research on alternative solvents or strategies to minimize this compound formation could improve the sustainability of nuclear fuel reprocessing.

Q3: Besides its presence in nuclear fuel processing, is this compound found in other contexts?

A3: [] Yes, this compound is also identified as a constituent of the essential oil extracted from Eryngium foetidum L., commonly known as culantro. While not the most abundant component, its presence contributes to the complex aroma profile of the plant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.